
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline" is a polycyclic N-heterocyclic compound that is part of a broader class of tetrahydroquinoline derivatives. These compounds are known for their broad range of biological activities, including antitumor properties. The interest in these compounds is driven by their presence in many bioactive natural products and pharmaceuticals, with furoquinoline derivatives being alkaloids mainly isolated from Rutaceae and Solanaceae plant species .
Synthesis Analysis
The synthesis of related furoquinoline derivatives has been explored through various methods. An improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline was achieved using a modified Truce-Smiles rearrangement, leading to the unexpected formation of ring-opened spiro ring compounds . Additionally, the synthesis of isoindolo[2,1-a]quinoline derivatives, which share a similar structural motif, was reported through intramolecular Diels-Alder reactions with furan . A one-pot multicomponent cascade reaction catalyzed by platinum complexes has also been utilized to synthesize furoquinolines, demonstrating the versatility of synthetic approaches in this area . Furthermore, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been studied, with diastereoselectivity achieved in pyridine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydroquinoline core fused with a furan ring. X-ray analysis has been used to determine the structure of related compounds, such as methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, which provides insights into the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The chemical reactivity of furoquinoline derivatives has been explored in the context of their potential as antitumor agents. The fragmentation pathways of these compounds were analyzed using electrospray ionization tandem mass spectrometry, revealing that protonation on the oxygen atom of the furan or pyran ring could trigger cleavage of the C-O bond . This information is crucial for understanding the metabolic fate of these compounds and their potential interactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of furoquinoline derivatives are influenced by their structural features. The presence of the furan ring and the tetrahydroquinoline core contributes to their biological activity. The synthesis of these compounds often involves the formation of diastereoisomers, as seen in the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, which yielded mixtures of trans- and cis-isomers . The diastereoselectivity of these reactions is an important consideration for the synthesis and application of these compounds in pharmaceutical contexts.
Applications De Recherche Scientifique
Chemical Synthesis and Organic Chemistry Applications
- 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline has been utilized in the synthesis of isoindolo[1,2-a]isoquinoline alkaloids, involving reactions with unsaturated acids derivatives and proceeding via amide formation followed by an intramolecular Diels–Alder reaction of the furan (IMDAF) (Zubkov et al., 2009).
- A novel reaction with thioglycolic acid, producing 10b-(furan-2-yl)-5,6-dihydro-2H-thiazolo[2,3-a]isoquinolin-3(10bH)-one [FUIQTGA] and its interaction with DNA, highlights its potential in the study of nucleic acids (Ranade et al., 2020).
- Its involvement in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, with a focus on diastereoselectivity and pharmacological interest, demonstrates its versatility in organic synthesis (Kandinska et al., 2006).
Pharmacological Research and Therapeutic Agent Synthesis
- Compounds derived from 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, such as a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, have shown promising results as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Bioactive Molecule Synthesis and DNA Interaction Studies
- The interaction of derivatives of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline with DNA has been extensively studied, indicating potential applications in the study of genetic materials and drug-DNA interactions (Ranade et al., 2020).
Material Science and Molecular Characterization
- The compound has been involved in the synthesis and characterization of novel materials such as the 1,2,3,4-tetrahydroquinazoline and a Co(III) complex, highlighting its utility in the development of new materials with specific chemical properties (Mutlu et al., 2012).
Propriétés
IUPAC Name |
1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXMEXFAECISTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

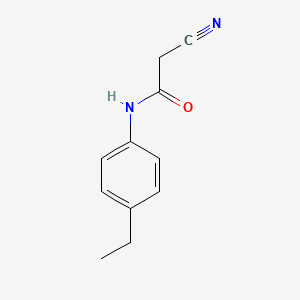
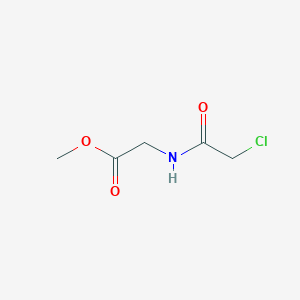

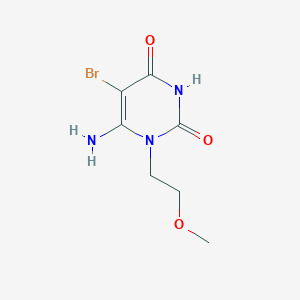
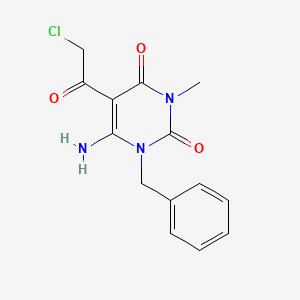
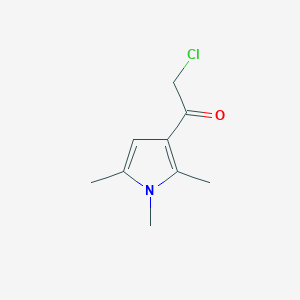
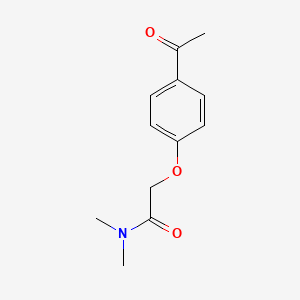
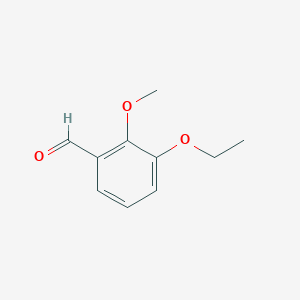
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)
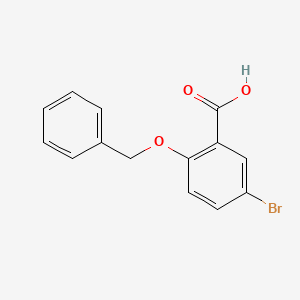
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)


